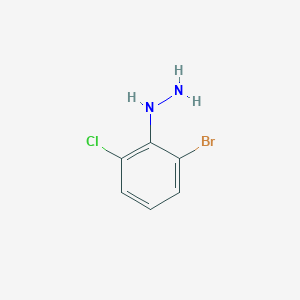

(2-Bromo-6-chlorophenyl)hydrazine

Description

Properties

Molecular Formula |

C6H6BrClN2 |

|---|---|

Molecular Weight |

221.48 g/mol |

IUPAC Name |

(2-bromo-6-chlorophenyl)hydrazine |

InChI |

InChI=1S/C6H6BrClN2/c7-4-2-1-3-5(8)6(4)10-9/h1-3,10H,9H2 |

InChI Key |

RJOGDNNQQSGBEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)NN)Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material and Diazotization

The precursor is generally 2-bromo-6-chloroaniline, which undergoes diazotization by treatment with sodium nitrite under acidic conditions (commonly hydrochloric acid) at low temperatures (0–5 °C) to form the diazonium salt.

- Temperature control is critical to maintain diazonium salt stability.

- Acid concentration and molar ratios are optimized for complete conversion.

Reduction to Hydrazine

Reduction of the diazonium salt to the hydrazine is a key step. Several reductants and conditions are reported:

- Sodium pyrosulfite offers a rapid, cost-effective route with high purity hydrazine.

- Zinc powder in hydrochloric acid provides excellent reduction with easy removal of zinc hydroxide byproducts, resulting in high purity and yield.

- Stannous chloride methods are less favored due to longer reaction times and impurity issues.

Hydrolysis and Purification

Post-reduction, hydrolysis and purification steps include:

- Heating with hydrochloric acid to complete hydrolysis.

- Decolorization with activated carbon.

- Filtration and crystallization at controlled temperatures (5–20 °C).

- Washing with solvents such as acetone to improve purity and appearance.

These steps ensure removal of impurities and isolation of the hydrazine derivative in high purity form, often as the hydrochloride salt for stability and handling.

Specific Example: Preparation of 2-Bromophenylhydrazine (Analogous to 2-Bromo-6-chlorophenylhydrazine)

Though direct literature on (2-Bromo-6-chlorophenyl)hydrazine is limited, analogous preparation methods for 2-bromophenylhydrazine provide a reliable basis:

| Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Diazotization | 2-bromoaniline, 10N HCl, sodium nitrite at 0 °C | Formation of diazonium salt |

| Reduction | Sodium pyrosulfite, pH 7–9, 18 °C, 30 min | Conversion to hydrazine with >98% purity |

| Hydrolysis | 10N HCl, heat to 97–100 °C, 30 min | Completion of reaction |

| Purification | Activated carbon decolorization, filtration, cooling | Crystallization of product |

| Yield & Purity | ~98.6% purity by HPLC, high yield | Efficient, cost-effective |

This method demonstrates the feasibility of similar conditions for the 2-bromo-6-chloro derivative, with adjustments for the additional chlorine substituent.

Data Table Summarizing Preparation Methods

Summary Table of Key Parameters for Preparation of this compound

| Parameter | Recommended Range/Value | Comments |

|---|---|---|

| Starting material | 2-bromo-6-chloroaniline | Commercially available or synthesized |

| Diazotization temperature | 0–5 °C | To maintain diazonium salt stability |

| Acid concentration | 1–3 molar HCl | Ensures complete diazotization |

| Reducing agent | Sodium pyrosulfite or Zinc powder | Zinc powder preferred for purity |

| Reduction pH | 7–9 (pyrosulfite), acidic (Zn/HCl) | pH control critical for reaction control |

| Reaction time | 30 min (pyrosulfite), 1–2 hr (Zn) | Shorter time with pyrosulfite |

| Purification | Activated carbon, acetone washing | Improves purity >98% |

| Product form | Hydrazine hydrochloride salt | Enhanced stability and solubility |

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-chlorophenyl)hydrazine undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azo compounds.

Reduction: Further reduction can lead to the formation of amines.

Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Zinc powder and hydrochloric acid are commonly used for reduction.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products Formed

Oxidation: Azo compounds.

Reduction: Amines.

Substitution: Various substituted phenylhydrazines depending on the nucleophile used.

Scientific Research Applications

(2-Bromo-6-chlorophenyl)hydrazine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Industry: Used in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of (2-Bromo-6-chlorophenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction is crucial in its potential use as an enzyme inhibitor in biochemical studies .

Comparison with Similar Compounds

Structural and Molecular Comparisons

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituent Positions |

|---|---|---|---|---|

| (2-Bromo-6-chlorophenyl)hydrazine dihydrochloride | 1909312-32-8 | C₆H₆BrClN₂·2HCl | 294.40 | 2-Br, 6-Cl |

| (2-Bromo-3-chlorophenyl)hydrazine hydrochloride | N/A | C₆H₆BrClN₂·HCl | 257.94 | 2-Br, 3-Cl |

| (2-Bromo-5-chlorophenyl)hydrazine hydrochloride | 922510-89-2 | C₆H₆BrClN₂·HCl | 257.94 | 2-Br, 5-Cl |

| (4-Bromo-2,6-dichlorophenyl)hydrazine | 85634-76-0 | C₆H₅BrCl₂N₂ | 255.93 | 4-Br, 2-Cl, 6-Cl |

| (2-Bromophenyl)hydrazine hydrochloride | 50709-33-6 | C₆H₇BrN₂·HCl | 223.50 | 2-Br |

Key Observations :

- Substituent Effects: The ortho-chloro and para-bromo groups in this compound create steric hindrance and electron-withdrawing effects, reducing nucleophilicity compared to monosubstituted analogs like (2-Bromophenyl)hydrazine .

- Solubility: Dihydrochloride salts (e.g., 294.40 g/mol) exhibit higher water solubility than monohydrochloride derivatives (e.g., 257.94 g/mol) due to increased ionic character .

Physicochemical Properties

- Henry’s Law Constants : While direct data for this compound is unavailable, studies on nitrobenzene/aniline mixtures (–3, 7–9) suggest that polar substituents like Cl and Br reduce gas solubility (e.g., H₂) in organic solvents due to increased polarity .

- Melting Points: Derivatives with multiple halogens (e.g., 4-bromo-2,6-dichloro) likely have higher melting points than monosubstituted analogs, though experimental data is lacking .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (2-Bromo-6-chlorophenyl)hydrazine, and how can purity be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or diazotization. For example, reacting 2-bromo-6-chloroaniline with nitrous acid (HNO₂) to form a diazonium salt, followed by reduction with stannous chloride (SnCl₂) or sodium dithionite (Na₂S₂O₄) to yield the hydrazine derivative . Purification involves column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol to achieve >95% purity. Monitoring via TLC (Rf ~0.3 in 1:3 ethyl acetate/hexane) ensures reaction progress .

Q. Which analytical techniques are optimal for characterizing this compound and its intermediates?

- Key Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., bromine and chlorine deshielding effects at δ 7.2–7.8 ppm for aromatic protons) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity .

- UV-Vis Spectrophotometry : Quantification via potassium permanganate reduction (absorption maxima at 526–546 nm; ε ≈ 2200 L·mol⁻¹·cm⁻¹) .

- Thermal Analysis : DSC/TGA evaluates decomposition profiles (e.g., endothermic peaks at 180–200°C) .

Advanced Research Questions

Q. How do electronic and steric effects of bromine/chlorine substituents influence reactivity in cross-coupling reactions?

- Mechanistic Insights :

- Electronic Effects : Bromine’s electronegativity increases electrophilicity at the para-position, favoring Suzuki-Miyaura couplings with arylboronic acids. Chlorine’s smaller size reduces steric hindrance, enhancing regioselectivity in Buchwald-Hartwig aminations .

- Steric Effects : Ortho-substituents (Br/Cl) hinder π-π stacking in azo compound formation, requiring bulky ligands (e.g., XPhos) to stabilize intermediates .

Q. What computational approaches model reaction pathways involving this compound?

- DFT Studies : M05-2X/6-31G(d) methods map hydrazine-mediated cycloreversion steps (e.g., activation barriers for epoxide reductions). Transition states are optimized using Gaussian09, with solvation effects modeled via CPCM .

- Case Study : Hydrazine-catalyzed carbonyl-olefin metathesis shows [2.2.2]-bicyclic hydrazines lower activation barriers by 5–8 kcal/mol compared to [2.2.1] analogs .

Q. How can contradictions in biological activity data between this compound and analogs be resolved?

- Pharmacophore Analysis :

- Azomethine (-NH-N=CH-) : Critical for enzyme inhibition (e.g., binding to kinase ATP pockets via H-bonding). Steric clashes from bromine reduce affinity in some analogs .

- Comparative Assays : Test antiproliferative activity against HEPG2 cells (IC₅₀ determination via MTT assays). For example, thiazole derivatives of hydrazine show IC₅₀ = 2.7–4.9 µM, while methyl-substituted analogs exhibit reduced potency due to poor solubility .

Methodological Notes

- Synthesis : Prioritize anhydrous conditions (Schlenk line) to prevent hydrolysis of intermediates .

- Quantification : Validate UV-Vis methods with internal standards (e.g., 1,2-diphenylhydrazine) to minimize permanganate interference .

- Computational Modeling : Include dispersion corrections (D3-BJ) in DFT for accurate van der Waals interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.